2-Sec-butylpyridine
Description
2-Sec-butylpyridine is a pyridine derivative substituted with a sec-butyl group (–CH(CH$2$CH$3$)CH$_3$) at the 2-position. Pyridine derivatives are pivotal in organic synthesis, catalysis, and pharmaceuticals due to their electron-deficient aromatic ring, which facilitates diverse chemical interactions.
Properties
IUPAC Name |
2-butan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-3-8(2)9-6-4-5-7-10-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVJJJKVAKFOJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30285681 | |
| Record name | 2-(1-METHYLPROPYL)-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6304-23-0 | |
| Record name | NSC42622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(1-METHYLPROPYL)-PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30285681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Sec-butylpyridine can be achieved through several methods. One common approach involves the alkylation of pyridine with sec-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can efficiently produce this compound. These methods are preferred due to their high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 2-Sec-butylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-Sec-butylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in coordination chemistry, forming complexes with metals that are studied for their biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Sec-butylpyridine involves its interaction with molecular targets such as enzymes and receptors. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity and stability. The pathways involved include coordination to transition metals, which can alter the electronic properties of the metal and facilitate various catalytic processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The substitution pattern on pyridine significantly impacts reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Physicochemical Properties
While explicit data for this compound is unavailable, trends can be inferred:
- Electronic Effects: Alkyl groups (e.g., sec-butyl) donate electrons via inductive effects, increasing pyridine’s basicity compared to electron-withdrawing substituents like phenyl or selenonyl groups .
- Solubility : Hydrophobicity follows the order: this compound ≈ 2-butylpyridine > 2-phenylpyridine > 2,2'-bipyridine.
Limitations and Contradictions in Evidence
- Lack of Direct Data: None of the provided sources explicitly describe this compound, necessitating extrapolation from analogs.
- Structural Variability : The sec-butyl group’s branching differentiates it from linear alkyl or aromatic substituents, which may lead to divergent reactivity and applications.
Biological Activity
2-Sec-butylpyridine is a pyridine derivative that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and coordination chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a sec-butyl group attached to the second position of the pyridine ring. Its molecular formula is , and it has a molecular weight of 175.25 g/mol. The compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metals which can exhibit significant biological activities.
The biological activity of this compound primarily arises from its interactions with molecular targets such as enzymes and receptors. It acts as a ligand, coordinating with metal centers to influence their reactivity and stability. This interaction can facilitate various catalytic processes, which are crucial in biological systems. Additionally, the compound has been studied for its potential antioxidant properties and its role in modulating inflammatory responses.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which are essential for mitigating oxidative stress in biological systems. Antioxidants play a crucial role in protecting cells from damage caused by reactive oxygen species (ROS). In vitro assays have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases.
Anti-inflammatory Properties
The compound has shown promising anti-inflammatory effects in various studies. It inhibits pro-inflammatory enzymes such as lipoxygenase (LO) with significant potency, which can be beneficial in treating conditions characterized by chronic inflammation. For instance, studies have reported IC50 values in the sub-micromolar range for the inhibition of LO activity, suggesting its potential use in anti-inflammatory therapies.
Antiproliferative Effects
This compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary studies indicate that it may inhibit the growth of specific tumor cells, making it a candidate for further investigation as an anticancer agent. The mechanisms underlying these effects are believed to involve modulation of cell cycle progression and induction of apoptosis.
Research Findings and Case Studies
-
Case Study on Antioxidant Activity :
- A study assessed the antioxidant capacity of various pyridine derivatives, including this compound, using DPPH and FRAP assays. The results indicated that this compound exhibited significant radical scavenging activity compared to other derivatives, supporting its potential application as an antioxidant agent .
-
Inhibition of Pro-inflammatory Enzymes :
- Research focused on the inhibition of lipoxygenase by this compound revealed an IC50 value of approximately 0.5 µM, demonstrating its effectiveness in reducing inflammatory responses . This study highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives.
- Antiproliferative Activity :
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
